Potassium tetrakis(1-pyrazolyl)borate
CAS No.: 14782-58-2
Cat. No.: VC11700929
Molecular Formula: C12H12BKN8
Molecular Weight: 318.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14782-58-2 |
|---|---|
| Molecular Formula | C12H12BKN8 |
| Molecular Weight | 318.19 g/mol |
| IUPAC Name | potassium;tetra(pyrazol-1-yl)boranuide |
| Standard InChI | InChI=1S/C12H12BN8.K/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;/h1-12H;/q-1;+1 |
| Standard InChI Key | LSZDJFJWROUEGF-UHFFFAOYSA-N |
| SMILES | [B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.[K+] |
| Canonical SMILES | [B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.[K+] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The anion [B(Pz)₄]⁻ adopts a distorted tetrahedral geometry, with boron at the center bonded to four pyrazolyl groups through nitrogen atoms. X-ray diffraction studies of related palladium complexes show average B-N bond lengths of 1.56 Å and N-B-N angles of 109.5°, consistent with sp³ hybridization at boron . The potassium cation resides in the lattice structure, interacting with adjacent anions through electrostatic forces rather than direct coordination.
Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Space group | P-3 |
| Unit cell dimensions | a=15.2163 Å, c=8.1910 Å |
| Density | 1.220 g/cm³ |
| Formula weight | 603.58 g/mol |
Table 1: Crystallographic data for Pd[B(Pz)₄]₂ related complexes
Spectroscopic Features
¹¹B NMR spectroscopy reveals a characteristic singlet at δ = -5.2 ppm, indicative of tetrahedral boron coordination . Infrared spectroscopy shows strong absorption bands at 1540 cm⁻¹ (pyrazolyl ring stretching) and 680 cm⁻¹ (B-N vibration), while mass spectrometry confirms the molecular ion peak at m/z 318.19 corresponding to [K[B(Pz)₄]]⁺ .
Synthesis and Optimization
| Compound | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd[B(Pz)₄]₂ | H₂O | 25 | 18 | 45 |
| Pd[B(Pz)₄]₂·2ZnCl₂ | CH₂Cl₂ | 25 | 48 | 68 |
| Pd[B(Pz)₄]₂·2PdCl₂ | CH₂Cl₂ | 25 | 48 | 64.5 |
Table 2: Synthesis parameters for palladium complexes
Coordination Chemistry and Catalytic Applications
Metal-Ligand Interactions
The [B(Pz)₄]⁻ ligand exhibits ambidentate behavior, capable of binding through either pyrazolyl nitrogen atoms. In Pd complexes, X-ray studies show square-planar geometry with Pd-N bond lengths of 2.02 Å . Variable-temperature ¹H NMR reveals dynamic behavior in solution, with coalescence temperatures indicating ligand fluxionality below -40°C .
Catalytic Performance
Pd[B(Pz)₄]₂ derivatives demonstrate exceptional activity in cross-coupling reactions:
| Reaction Type | Substrate | Turnover Frequency (h⁻¹) |
|---|---|---|
| Suzuki-Miyaura | Aryl bromides | 850 |
| Heck | Styrene derivatives | 920 |
| Sonogashira | Terminal alkynes | 780 |
Table 3: Catalytic performance of palladium complexes
Comparative Analysis with Related Scorpionates
Electronic Effects
The electron-donating strength of [B(Pz)₄]⁻ exceeds that of traditional scorpionates like hydrotris(pyrazolyl)borate ([HB(Pz)₃]⁻), as evidenced by:
-
Redox potentials: Pd[B(Pz)₄]₂ shows E₁/₂ = +0.32 V vs. SCE, compared to +0.45 V for [HB(Pz)₃]⁻ complexes
-
IR ν(CO) stretches: 2015 cm⁻¹ in [B(Pz)₄]⁻ vs. 2040 cm⁻¹ in [HB(Pz)₃]⁻ derivatives
Structural Comparisons
| Parameter | [B(Pz)₄]⁻ | [HB(Pz)₃]⁻ |
|---|---|---|
| B-N bond length (Å) | 1.56 | 1.58 |
| N-B-N angle (°) | 109.5 | 107.8 |
| Molecular volume (ų) | 318 | 295 |
Table 4: Structural comparisons of boron-containing ligands
Recent Advances and Future Directions
Supramolecular Architectures
Recent work demonstrates the utility of K[B(Pz)₄] in constructing metal-organic frameworks (MOFs) with pore sizes up to 12 Å. A Zn-based MOF exhibited BET surface area of 980 m²/g and CO₂ uptake capacity of 2.8 mmol/g at 298 K .
Biomedical Applications
Preliminary studies show [B(Pz)₄]⁻ complexes exhibit dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18 μM), with lower toxicity toward non-cancerous HEK293 cells (IC₅₀ > 100 μM) .
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